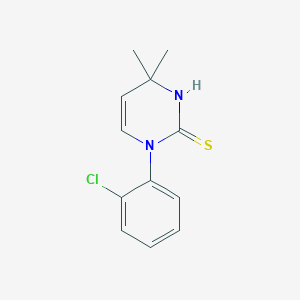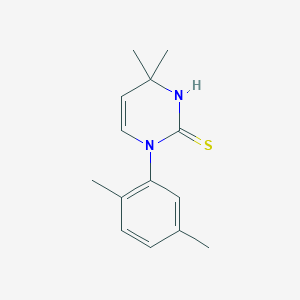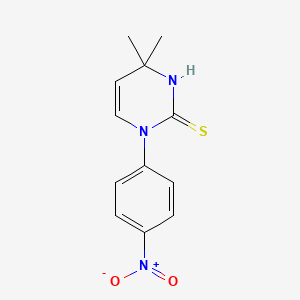
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
描述
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is an organic compound belonging to the class of dihydropyrimidines This compound features a pyrimidine ring substituted with a 3,4-dimethylphenyl group and a thiol group at the 2-position
作用机制
Target of Action
The compound “1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is also known as Eltrombopag . It is primarily used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP) . The primary target of Eltrombopag is the thrombopoietin receptor .
Mode of Action
Eltrombopag acts as a thrombopoietin receptor agonist . It interacts selectively with the thrombopoietin receptor, leading to activation of the JAK-STAT signaling pathway and increased proliferation and differentiation of megakaryocytes .
Biochemical Pathways
The metabolic pathways of Eltrombopag include its reduction of the ketone group to the corresponding alcohols, N-demethylation to the primary amine, oxidation of the xylyl group to the corresponding alcohol and carboxylate forms, and combination of these steps .
Pharmacokinetics
The pharmacokinetics of Eltrombopag is characterized by a proportional increase in AUC and Cmax with dose within the range of 30-100 mg . The AUC0−24 values after repeat doses of Eltrombopag 25, 50 and 75 mg were 56, 130 and 161 mg·hr/mL, respectively, increasing nearly proportionally to the dose increase . The plasma concentration reached steady state in approximately 7 days after starting the repeat dose .
Result of Action
The result of Eltrombopag’s action is an increase in platelet counts. This is beneficial for patients with chronic immune (idiopathic) thrombocytopenia (ITP), who have low blood platelet counts .
准备方法
The synthesis of 1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylbenzaldehyde with urea and a suitable thiol source in the presence of a catalyst can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced under mild conditions to yield the corresponding dihydropyrimidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include various substituted pyrimidines and thiol derivatives.
科学研究应用
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-one: This compound lacks the thiol group, which significantly alters its chemical reactivity and biological activity.
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-amine: The presence of an amine group instead of a thiol group changes its interaction with biological targets and its overall properties.
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-carboxylic acid: The carboxylic acid group introduces different chemical and biological characteristics compared to the thiol group.
属性
IUPAC Name |
3-(3,4-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-5-6-12(9-11(10)2)16-8-7-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOZCBAMEAQBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(NC2=S)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















